N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is a complex organic compound that features a benzofuran ring, a pyrazole ring, and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and pyrazole intermediates, followed by their coupling under specific conditions.
Preparation of Benzofuran Intermediate: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Preparation of Pyrazole Intermediate: The pyrazole ring is typically formed via the reaction of a hydrazine derivative with a β-diketone under reflux conditions.
Coupling Reaction: The final step involves coupling the benzofuran and pyrazole intermediates with the 4-chlorophenyl group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its complex structure and functional groups.
Biological Studies: Investigation of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: Use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxyphenyl)-1H-pyrazole-3-carboxamide
- N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-4-methylphenyl)-1H-pyrazole-3-carboxamide
Uniqueness
N-{2-[(4-chlorophenyl)carbonyl]-1-benzofuran-3-yl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide is unique due to the specific positioning of the hydroxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in its applications.
Properties
Molecular Formula |
C26H18ClN3O4 |
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Molecular Weight |
471.9 g/mol |
IUPAC Name |
N-[2-(4-chlorobenzoyl)-1-benzofuran-3-yl]-3-(2-hydroxy-5-methylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C26H18ClN3O4/c1-14-6-11-21(31)18(12-14)19-13-20(30-29-19)26(33)28-23-17-4-2-3-5-22(17)34-25(23)24(32)15-7-9-16(27)10-8-15/h2-13,31H,1H3,(H,28,33)(H,29,30) |
InChI Key |
IKZITXUWILUYPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2=NNC(=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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